molecular formula C8H7ClFNO2 B12952519 Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate

Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate

Cat. No.: B12952519
M. Wt: 203.60 g/mol
InChI Key: MGAHPVPFJGKPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group attached to a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate typically involves the esterification of 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.

    Hydrolysis: The major product is 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid.

    Reduction: The major product is 2-(2-chloro-4-fluoropyridin-3-yl)ethanol.

Scientific Research Applications

Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.

    Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate
  • Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Uniqueness

Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate

InChI

InChI=1S/C8H7ClFNO2/c1-13-7(12)4-5-6(10)2-3-11-8(5)9/h2-3H,4H2,1H3

InChI Key

MGAHPVPFJGKPIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CN=C1Cl)F

Origin of Product

United States

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